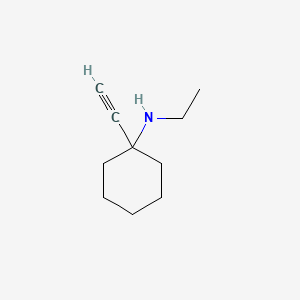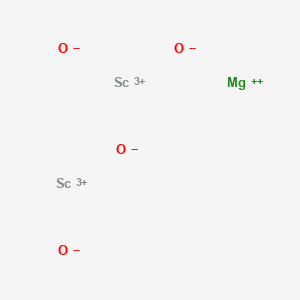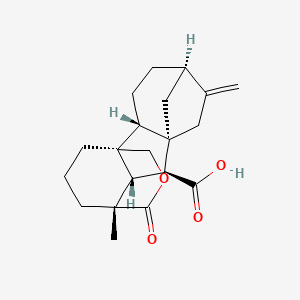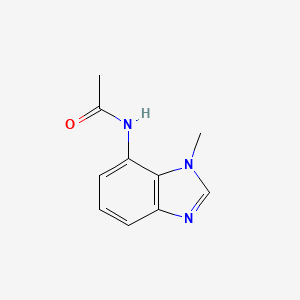
铟(III)三硫酸盐九水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium(3+);trisulfate;nonahydrate, also known as Indium(III) sulfate nonahydrate, is a sulfate salt of the metal indium. It is a sesquisulfate, meaning that the sulfate group occurs 1.5 times as much as the metal. This compound can exist in various hydrated forms, including the nonahydrate form, which contains nine molecules of water. Indium(III) sulfate is used in the production of indium or indium-containing substances and has applications in various scientific fields .
科学研究应用
Indium(III) sulfate nonahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of indium-containing compounds and catalysts.
Biology: Investigated for its potential in biological imaging and as a component in biosensors.
Medicine: Explored for its use in radiopharmaceuticals and cancer treatment due to its ability to emit Auger electrons.
Industry: Utilized in the production of indium tin oxide (ITO) for touchscreens and flat-panel displays
作用机制
Target of Action
Indium(3+);trisulfate;nonahydrate, also known as Indium (III) sulfate, is a sulfate salt of the metal indium . It is a sesquisulfate, meaning that the sulfate group occurs 1.5 times as much as the metal
Mode of Action
In water solution, the indium ion forms a complex with water and sulfate, examples being In(H2O)5(SO4)+ and In(H2O)4(SO4)2− . Indium is unusual in forming a sulfate complex . The proportion of sulfate complex increases with temperature showing the reaction that forms it is endothermic . The proportion also increases with concentration of the solution and can be over a half . The sulfate complex rapidly exchanges with water at a rate of over 10,000,000 per second, so that NMR cannot detect the difference that results from a complexed and noncomplexed indium ion .
准备方法
Synthetic Routes and Reaction Conditions
Indium(III) sulfate nonahydrate can be synthesized by reacting indium, indium oxide, or indium carbonate with sulfuric acid. An excess of strong acid is required to prevent the formation of insoluble basic salts. The reaction typically involves the following steps:
-
Reaction with Indium Metal: : [ 2 \text{In} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]
-
Reaction with Indium Oxide: : [ \text{In}_2\text{O}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{H}_2\text{O} ]
-
Reaction with Indium Carbonate: : [ \text{In}_2(\text{CO}_3)_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of Indium(III) sulfate nonahydrate involves similar reactions but on a larger scale. The process typically includes the purification of indium metal, followed by its reaction with sulfuric acid under controlled conditions to ensure the formation of the desired hydrated form .
化学反应分析
Types of Reactions
Indium(III) sulfate nonahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Indium(III) can be reduced to lower oxidation states, although it is less common.
Substitution Reactions: Indium(III) sulfate can participate in substitution reactions where sulfate ions are replaced by other anions.
Complexation Reactions: Indium(III) forms complexes with various ligands, including water and sulfate ions.
Common Reagents and Conditions
Oxidation-Reduction: Reducing agents such as hydrogen gas or metals like zinc.
Substitution: Reagents like sodium chloride or potassium iodide.
Complexation: Ligands such as ammonia, ethylenediamine, or thiocyanate.
Major Products
Oxidation-Reduction: Indium metal or lower oxidation state indium compounds.
Substitution: Indium halides or other indium salts.
Complexation: Indium-ligand complexes with varying coordination numbers.
相似化合物的比较
Similar Compounds
Indium(III) chloride: Another indium(III) compound used in various chemical reactions and industrial applications.
Indium(III) nitrate: Used in the synthesis of indium-containing materials and as a catalyst.
Indium(III) oxide: Employed in the production of ITO and as a semiconductor material.
Uniqueness
Indium(III) sulfate nonahydrate is unique due to its high solubility in water and its ability to form stable complexes with sulfate ions. This property makes it particularly useful in applications requiring soluble indium sources and in the formation of indium-based complexes .
属性
IUPAC Name |
indium(3+);trisulfate;nonahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUXYTSLMFRMIQ-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18In2O21S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
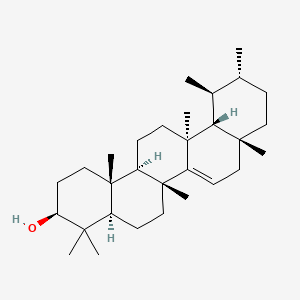
![methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B577156.png)

![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)
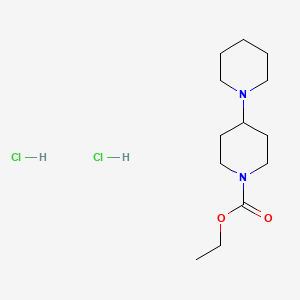
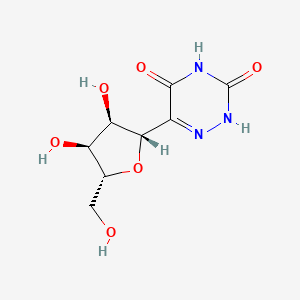
![[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate](/img/structure/B577162.png)
![[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate](/img/structure/B577168.png)
